AMMONIUM SULFOBETAINE-2, TECH., 90

Description

Properties

IUPAC Name |

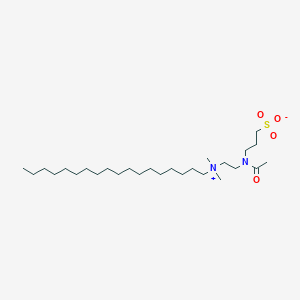

3-[acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(3,4)25-23-28(27(2)30)22-21-26-34(31,32)33/h5-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUVRHBLSZCMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Zwitterionic Polymers and Polyelectrolytes

Unlike traditional polyelectrolytes which carry a net positive or negative charge, zwitterionic polymers exhibit complex solution behavior that is highly dependent on factors such as ionic strength and temperature. researchgate.net They are considered a special subclass of polyampholytes, which also contain both acidic and basic groups. However, in polyampholytes, the charge is pH-dependent, whereas zwitterionic polymers maintain their charge balance over a wide pH range. mdpi.comresearchgate.net

The conceptual framework of zwitterionic polymers revolves around the strategic incorporation of these charged moieties to create materials with tailored functionalities. Their "smart" material characteristics allow them to respond to environmental stimuli, making them valuable in a broad spectrum of applications, from biomedical devices to water remediation. rsc.orgresearchgate.net

Overview of Sulfobetaine Chemistry and Its Significance in Advanced Materials Science

Sulfobetaines are a prominent class of zwitterionic compounds where the anionic group is a sulfonate (–SO₃⁻) and the cationic group is typically a quaternary ammonium (B1175870) (–N⁺R₃). wikipedia.org The strong acidic nature of the sulfonic acid group and the permanent positive charge of the quaternary ammonium ion ensure that sulfobetaines remain zwitterionic over a broad pH range. wikipedia.org

The significance of sulfobetaine (B10348) chemistry in advanced materials science is substantial, largely due to their exceptional biocompatibility and antifouling properties. researchgate.netresearchgate.net These characteristics are crucial for the development of materials that come into contact with biological systems. For instance, surfaces coated with sulfobetaine polymers have been shown to significantly reduce protein adsorption and bacterial adhesion. researchgate.net This has led to their exploration in applications such as:

Biomedical Devices: Coatings for implants and medical devices to minimize foreign body response and prevent infections. researchgate.netacs.org

Drug Delivery: As carriers for targeted drug delivery systems, leveraging their ability to interact with biological membranes. wikipedia.orgacs.org

Membrane Technology: In the fabrication of ultrafiltration and nanofiltration membranes with improved resistance to fouling, enhancing their lifespan and efficiency. wikipedia.orgresearchgate.net

The synthesis of sulfobetaine polymers is often achieved through free radical polymerization of sulfobetaine-containing monomers. wikipedia.org However, challenges such as the limited solubility of these monomers in many common solvents can complicate the synthesis process. wikipedia.org

Structural Diversity and Classification Within Sulfobetaine Derivatives

Monomer Synthesis Strategies for Sulfobetaine Derivatives

The foundation of any sulfobetaine polymer lies in its monomer. The design and synthesis of these monomers are critical for introducing desired properties into the final material. Strategies often involve multi-step reactions to build the characteristic zwitterionic structure.

Sulfobetaine methacrylate (B99206) (SBMA), a prominent and well-studied zwitterionic monomer, serves as a key building block for many polysulfobetaines researchgate.net. Its chemical name is often cited as N,N-Dimethyl(methacryloylethyl)ammonium propanesulfonate or [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (B78521) researchgate.netnih.gov. The synthesis of SBMA can be achieved through several routes. A common method involves the quaternization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with 1,3-propanesultone acs.org. An alternative approach is the post-polymerization modification, where a pre-formed polymer like poly(2-dimethylamino)ethyl methacrylate is reacted with 1,3-propane sultone to introduce the sulfobetaine functionality acs.org.

Functionalized variants of SBMA are synthesized to further tailor the polymer's properties. For instance, copolymers of SBMA with acrylic acid (AA) have been developed, demonstrating the versatility of incorporating different monomer units to achieve specific characteristics morressier.comnih.gov.

The quaternization reaction is the cornerstone of sulfobetaine monomer synthesis. This reaction establishes the permanent positive charge on the nitrogen atom, a defining feature of the zwitterion. The process typically involves the reaction of a tertiary amine with an organosulfonate compound, such as a sultone or a halo-alkane sulfonate researchgate.net.

Commonly used reagents for this transformation include 1,3-propanesultone and 1,4-butane sultone, which react with tertiary amine-containing precursors to yield the sulfobetaine structure researchgate.netnih.gov. For example, the synthesis of sulfobetaine vinylpyridine monomers is achieved through the quaternization of 2-vinylpyridine (B74390) or 4-vinylpyridine (B31050) with 1,3-propanesultone nih.gov. This fundamental reaction has been applied to a wide range of molecules, including the modification of complex natural products like betulin, where a derivative was quaternized with 1,4-butane sultone to create a novel sulfobetaine researchgate.net.

The general scheme for the quaternization of a tertiary amine with a sultone to form a sulfobetaine is depicted below:

Scheme of Quaternization Reaction

Caption: (a) General quaternization reaction of a tertiary amine with an alkyl halide. (b) Sulfobetainization reaction where a tertiary amine reacts with 1,3-propanesultone to form the zwitterionic sulfobetaine structure. researchgate.net

To expand the functional scope of sulfobetaine polymers, specific chemical groups can be incorporated into the monomer structure.

Fluorocarbon Groups: The introduction of fluorine can impart unique properties such as hydrophobicity and chemical resistance. Researchers have developed efficient, two-step modifications to conventional sulfobetaine methacrylate synthesis to create a series of fluorinated sulfobetaine (FSB) monomers bohrium.comnih.govacs.org. These methods allow for the direct attachment of fluorocarbon moieties to the zwitterionic components, leading to polymers with varying degrees of fluorination bohrium.comnih.gov. The synthesis of novel betaine (B1666868) fluorocarbon surfactants has also been reported, highlighting the interest in this class of functionalized zwitterions researchgate.net.

Allyl Groups: The incorporation of allyl functional groups provides a route for subsequent crosslinking or post-polymerization modification. Allyl groups can be introduced into monomers like eugenol, which can then be copolymerized with allyl eugenol. The resulting copolymer, containing pendant allyl groups, can be further functionalized, for example, through sulfonation nih.gov. Polyol(allyl carbonate) monomers represent another class of compounds where allyl functionality is a key structural feature google.com.

Hydroxyl Groups: Hydroxyl groups enhance hydrophilicity and provide reactive sites for further chemical transformations. A series of sulfobetaine surfactants featuring two hydroxyl groups per molecule has been synthesized researchgate.net. The synthesis utilized raw materials such as N,N-dimethylethanolamine, sodium 3-chloro-2-hydroxyl propane (B168953) sulfonic acid, and epichlorohydrin (B41342) to construct these multi-functional molecules researchgate.net.

Polymerization Techniques for Sulfobetaine-Containing Polymers

The polymerization of sulfobetaine monomers requires techniques that can handle their often-limited solubility and produce polymers with desired characteristics. Conventional free radical polymerization is a common method, but for more precise control over the polymer architecture, controlled radical polymerization techniques are preferred wikipedia.org.

Controlled Radical Polymerization (CRP) methods, also known as Reversible Deactivation Radical Polymerization (RDRP), are powerful tools for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (dispersity), and complex architectures like block copolymers acs.org. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization are frequently employed for sulfobetaine monomers researchgate.netutwente.nl. ATRP, for instance, has been widely used to grow sulfobetaine polymer brushes from surfaces scilit.com.

Among CRP techniques, Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization stands out for its versatility and tolerance to a wide range of functional monomers and reaction conditions, including direct polymerization in aqueous media researchgate.netacs.org. This makes it particularly suitable for water-soluble or sparingly soluble sulfobetaine monomers.

The RAFT process allows for the synthesis of controlled-structure homopolymers and block copolymers from acrylamido-, methacrylic-, and styrenic-based sulfobetaines acs.orgacs.org. The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA), which controls the polymerization process. The polymerization is initiated by a conventional radical initiator.

Table 1: Representative Conditions for RAFT Polymerization of Sulfobetaine Monomers This table summarizes typical experimental conditions used for the RAFT polymerization of various sulfobetaine monomers as reported in the literature.

| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| DMAPS, MAEDAPS, DMVBAPS | CTPNa | V-501 | 0.5 M NaBr (aq) | 70 | acs.orgacs.org |

| SBMA | CPAD | ACVA | 0.5 M NaCl (aq) | 70 | acs.org |

| Fluorinated SBMA | - | - | - | - | bohrium.comacs.org |

| Acrylamide-type Sulfobetaine | - | - | - | - | nih.gov |

Note: DMAPS = 3-[N-(2-methacroyloyethyl)-N,N-dimethylammonio]propanesulfonate, MAEDAPS = 3-[2-(N-methylacrylamido)ethyldimethylammonio]propanesulfonate, DMVBAPS = 3-(N,N-dimethylvinylbenzylammonio)propanesulfonate, SBMA = Sulfobetaine Methacrylate, CTPNa = Sodium 4-cyanopentanoic acid dithiobenzoate, V-501 = 4,4'-azobis(4-cyanopentanoic acid), CPAD = 4-Cyano-4-(phenylcarbonothioylthio) pentanoic acid, ACVA = 4,4′-azobis(4-cyanovaleric acid).

The data demonstrates that RAFT polymerization of sulfobetaines is typically conducted in aqueous salt solutions at elevated temperatures. The choice of CTA and initiator is crucial for achieving good control over the polymerization, resulting in polymers with low dispersity and predictable molecular weights acs.org. This level of control is essential for producing advanced materials for a variety of applications.

Controlled Radical Polymerization (CRP) Techniques

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a prominent controlled radical polymerization method for creating well-defined sulfobetaine polymers. cmu.edu This technique enables exact control over molecular weight and dispersity, resulting in polymers with predictable properties. The fundamental mechanism involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, which is usually copper-based. cmu.edu

A frequently used sulfobetaine monomer for ATRP is N-(3-sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine (SBMA). acs.orgscilit.com This monomer has been successfully polymerized on initiator-covered gold surfaces to create uniform polymer brushes. acs.orgscilit.com The thickness of these grafted poly(SBMA) films can be measured, and their resistance to protein adsorption, such as fibrinogen, can be evaluated using techniques like surface plasmon resonance (SPR). acs.org The goal is to achieve "superlow fouling" surfaces, which are highly resistant to biofouling. acs.orgacs.org Key factors in achieving this are the controlled formation of the initiator layer and the subsequent surface polymerization. acs.org

The polymerization of sulfobetaine methacrylate (SBMA) monomers can be carried out from surfaces covered with initiators using ATRP. acs.org To immobilize the ATRP initiators on a gold surface, two primary methods have been explored. The first involves creating a self-assembled monolayer (SAM) from ω-mercaptoundecyl bromoisobutyrate. acs.org The second approach involves reacting bromoisobutyryl bromide with a hydroxyl-terminated SAM. acs.org While both methods can be used, the first approach has been shown to achieve lower protein adsorption. acs.org

Surface-initiated ATRP of various sulfobetaine-type methacrylates has been successfully carried out in 2,2,2-trifluoroethanol (B45653) (TFE) with a small amount of an ionic liquid. acs.org This method produces well-defined poly(sulfobetaine) brushes with predictable molecular weights and narrow molecular weight distributions. acs.org The thickness of these polymer brushes can be controlled, and they can be cleaved from the substrate for molecular weight analysis. acs.org

| Monomer | Initiator System | Surface/Solvent | Key Findings |

|---|---|---|---|

| Sulfobetaine methacrylate (SBMA) | ω-mercaptoundecyl bromoisobutyrate on gold | Gold Surface | Achieved superlow fouling surfaces with fibrinogen adsorption <0.3 ng/cm². acs.org |

| Sulfobetaine methacrylate (SBMA) | Bromoisobutyryl bromide on hydroxyl-terminated SAM | Gold Surface | Resulted in higher protein adsorption compared to the ω-mercaptoundecyl bromoisobutyrate initiator. acs.org |

| MAES, MAPS, MABS | Not specified in abstract | 2,2,2-trifluoroethanol (TFE) / Ionic Liquid | Produced well-defined poly(sulfobetaine) brushes with predictable molecular weights (1x10⁴ to 3x10⁵ g mol⁻¹) and narrow molecular weight distributions (Mw/Mn < 1.2). acs.org |

Copper-Mediated Living Radical Polymerization (LRP) in Aqueous Media

Copper-mediated living radical polymerization (LRP) in aqueous media stands out as a robust and environmentally friendly method for synthesizing sulfobetaine polymers. nih.gov Recent progress has made it possible to control the polymerization of a wide array of monomers in pure water, often with catalyst loadings at the parts-per-million level. nih.gov

One well-studied monomer in this context is [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (SBMA), a sulfobetaine-methacrylate. Its zwitterionic nature allows for the creation of polymers with desirable traits like antifouling and anti-polyelectrolyte behavior. mdpi.comnih.gov A significant development has been the use of Cu(0)-mediated LRP of SBMA in an aqueous solution of sodium nitrate. mdpi.comnih.gov This is an alternative to previously used solvents like trifluoroethanol or aqueous/alcoholic solutions of sodium chloride. mdpi.comnih.gov This method has been shown to be a reasonably controlled polymerization, as indicated by kinetic studies and gel permeation chromatography (GPC) results. mdpi.comnih.gov

Furthermore, this technique has been extended to create bio-based copolymers. For instance, starch-g-polySBMA (St-g-PSBMA) has been synthesized homogeneously using a water-soluble waxy potato starch-based macroinitiator. mdpi.comnih.gov The catalyst system employed was CuBr/hexamethylated tris(2-aminoethyl)amine (B1216632) (Me6TREN). mdpi.comnih.gov Rheological tests on aqueous solutions of these materials have provided preliminary insights into their thermal response behavior, suggesting that branched zwitterionic polymers are more sensitive to temperature changes than their linear counterparts. mdpi.comnih.gov

Conventional Free-Radical Polymerization Approaches

Conventional free-radical polymerization is a foundational technique for synthesizing a wide range of polymers, including those from sulfobetaine monomers. mdpi.comacs.org This method typically employs organic initiators to start the polymerization process. nih.govrsc.org The polymerization process involves three main steps: initiation, where free radicals are generated; propagation, where the polymer chain grows; and termination, where the reaction ceases. youtube.com

This approach has been successfully applied to monomers like methyl methacrylate and styrene (B11656) in room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4mim][PF6]). nih.govrsc.org This "green" approach can yield polymers with significantly higher molecular weights compared to polymerizations carried out in traditional organic solvents like benzene. nih.govrsc.org

While effective for producing a variety of polymers, conventional free-radical polymerization generally offers less control over the final polymer architecture and molecular weight distribution compared to more advanced techniques like ATRP or RAFT (Reversible Addition-Fragmentation chain Transfer). acs.org

Ring-Opening Polymerization (ROP) for Zwitterionic Polymer Backbones

Ring-opening polymerization (ROP) presents a versatile strategy for synthesizing polymers with zwitterionic characteristics integrated into their backbones. Zwitterionic ring-opening polymerization (ZROP) is a notable method for producing high molecular weight cyclic polymers with diverse backbone structures, including polyethers, polyesters, and polyamides. researchgate.netnih.gov This technique involves the addition of a neutral organic nucleophile to a strained heterocyclic monomer, which, under appropriate conditions, leads to the formation of cyclic macromolecules from the resulting macrozwitterions. nih.govbohrium.com

N-heterocyclic carbenes (NHCs) have been identified as potent nucleophiles for initiating ZROP, enabling the synthesis of cyclic polypeptoids with narrow dispersity and tunable ring sizes from N-carboxyanhydrides. researchgate.net The mechanism and kinetics of these reactions are crucial in controlling the efficiency of initiation, propagation, and cyclization to yield high molecular weight cyclic polymers. nih.govbohrium.com

In a different approach, zwitterionic catalysts are being explored for the ROP of cyclic esters. rsc.org This method leverages the ability of the zwitterionic catalyst to activate both the electrophilic monomer and the nucleophilic initiator or growing chain end simultaneously. rsc.org For example, L-carnitine, a naturally occurring zwitterion, has demonstrated effectiveness in the ROP of L-lactide, producing polylactide with controlled molecular weights and narrow polydispersity. rsc.org

Furthermore, ring-opening metathesis polymerization (ROMP) has been utilized to synthesize polyzwitterions with double bonds in their backbone, often starting from strained tricyclic imide monomers. mdpi.com

Grafting Polymerization onto Substrates and Macroinitiators

Grafting polymerization is a powerful technique for modifying the surfaces of materials by attaching polymer chains, thereby imparting new properties. In the context of sulfobetaine polymers, this method is frequently used to create non-biofouling surfaces that resist the unwanted adsorption of biomolecules like proteins, bacteria, and cells. nih.gov

One common approach is the "grafting from" method, where sulfobetaine monomers are polymerized directly from initiator sites on a substrate. acs.org This can be achieved using techniques like Atom Transfer Radical Polymerization (ATRP), resulting in a dense layer of polymer brushes. acs.org For example, sulfobetaine methacrylate (SBMA) has been polymerized from initiator-covered gold surfaces to form uniform, superlow fouling coatings. acs.orgacs.org

Another strategy is the "grafting to" method, which involves attaching pre-synthesized polymers to a surface. nih.gov A zwitterionic copolymer, poly(glycidyl methacrylate-co-sulfobetaine methacrylate) (poly(GMA-co-SBMA)), has been designed for this purpose. researchgate.net The epoxide groups in the GMA units can react with hydroxyl groups on various substrates, including ceramic, metal, and plastic, to form a stable, chemisorbed layer. researchgate.net

The effectiveness of these grafted layers in preventing biofouling is often dependent on factors like the molecular weight of the polymer and the grafting density. nih.gov For instance, higher molecular weight sulfobetaine polymers have been shown to be more effective at resisting protein adsorption and marine fouling. nih.gov

Furthermore, a supramolecular approach has been developed where a macroinitiator additive is embedded within a biomaterial. nih.gov Poly(sulfobetaine methacrylate) can then be polymerized from this additive, and the resulting antifouling properties depend on the concentration of the macroinitiator and the polymerization time. nih.gov

Post-Polymerization Functionalization and Conjugation Strategies

Post-polymerization functionalization offers a versatile route to introduce specific chemical functionalities or to conjugate molecules to pre-existing polymer chains. This approach enhances the capabilities of the polymers for a wide range of applications.

UV-induced thiol-ene chemistry is a highly efficient "click" reaction that can be employed for the post-polymerization modification of polymers. nih.gov This reaction involves the addition of a thiol to a carbon-carbon double bond (an ene) upon exposure to UV light. researchgate.net This method is advantageous due to its mild and often solvent-free conditions, proceeding at room temperature without the need for metal catalysts. researchgate.net

This strategy has been successfully used to functionalize a variety of polymers. For instance, polyols derived from vegetable oils can be functionalized with mercapto-carboxylic acids via a solvent-free, UV-mediated thiol-ene reaction. omniscient.sg The resulting carboxylic acid groups can then be neutralized to create water-dispersible polyols, which can be further polymerized to form waterborne polyurethanes. omniscient.sg The efficiency of this grafting process is influenced by parameters such as the photoinitiator concentration, the initial thiol-to-ene ratio, and the UV intensity. researchgate.net

The thiol-ene reaction can also be used to modify polymers with pendant double bonds, such as 1,2-polybutadiene. researchgate.net The reaction can be initiated by either UV light or even sunlight, offering an economical and mild modification procedure. researchgate.net Furthermore, this chemistry has been applied to functionalize block copolymers and create crosslinked networks. nih.gov The progress of the thiol-ene reaction can be monitored in situ using techniques like UV irradiation NMR spectroscopy. nih.gov

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure, identifying functional groups, and ensuring the successful synthesis of sulfobetaine monomers and the corresponding polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of sulfobetaine molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the molecule.

In ¹H NMR analysis of sulfobetaine monomers, distinct signals corresponding to the vinyl protons (for polymerizable monomers), the methylene protons adjacent to the ammonium and sulfonate groups, and the methyl groups on the quaternary ammonium center are observed. rsc.orgacs.org For instance, research on sulfobetaine methacrylate monomers shows characteristic chemical shifts that confirm the structure. researchgate.netresearchgate.net Upon polymerization, the disappearance of vinyl proton signals and the characteristic broadening of the remaining peaks in the ¹H NMR spectrum indicate successful polymer formation. researchgate.netmorressier.com Two-dimensional NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can further confirm the formation of well-defined polymer-drug conjugates by showing that all components diffuse at the same rate. nih.gov

¹³C NMR complements the proton data by providing shifts for each unique carbon atom, including the carbonyl carbon of methacrylate-based sulfobetaines and the carbons in the propyl sulfonate linker. researchgate.netrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for a Sulfobetaine Methacrylate Monomer Data synthesized from literature findings for illustrative purposes. rsc.orgacs.org

| Proton Environment | Typical Chemical Shift (ppm) |

| Vinyl Protons (=CH₂) | 5.7 - 6.1 |

| Methylene Protons (Ester, -O-CH₂-) | ~4.5 |

| Methylene Protons (-N⁺-CH₂-) | ~3.7 |

| Quaternary Ammonium Methyl Protons (-N⁺-(CH₃)₂) | ~3.5 |

| Methylene Protons (Sulfonate, -CH₂-SO₃⁻) | ~2.9 |

| Methylene Protons (-CH₂-CH₂-SO₃⁻) | ~2.3 |

| Methacrylate Methyl Proton (-C(CH₃)=) | ~1.9 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a sulfobetaine compound, confirming its successful synthesis or modification. rsc.orgmorressier.com The FT-IR spectrum of a sulfobetaine will prominently feature strong absorption bands characteristic of the sulfonate group.

Key vibrational bands include the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group (SO₃⁻), typically found around 1040 cm⁻¹ and 1200 cm⁻¹, respectively. Other important signals include the C-N stretching of the quaternary ammonium group and, in the case of methacrylate-based sulfobetaines, a strong C=O stretching band from the ester group around 1720 cm⁻¹. researchgate.netpiketech.com The presence and sharpness of these peaks provide qualitative confirmation of the zwitterionic structure. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Sulfobetaine Compounds Data compiled from general spectroscopic tables and sulfobetaine literature. piketech.comacs.orgresearchgate.net

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | 1710 - 1730 |

| Sulfonate (S=O) | Asymmetric Stretch | 1150 - 1250 |

| Sulfonate (S=O) | Symmetric Stretch | 1030 - 1070 |

| Quaternary Ammonium (C-N) | Stretch | 900 - 970 |

| C-H Alkanes | Stretch | 2850 - 3000 |

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is used for the precise molecular weight determination of sulfobetaine monomers. This technique provides a mass-to-charge ratio (m/z) that can confirm the elemental composition of the synthesized molecule with high accuracy. acs.org

For example, high-resolution mass spectrometry can yield an m/z value for the protonated molecule [M+H]⁺ that matches the calculated theoretical mass to within a few parts per million (ppm), leaving no doubt as to the chemical formula of the monomer. rsc.org In some studies, mass spectrometry has also been used to identify the formation of ionic clusters, such as dimers and trimers, of zwitterionic molecules in certain conditions. rsc.org

Surface and Interfacial Characterization Techniques

The performance of sulfobetaines in many applications is dictated by their behavior at interfaces. Therefore, a variety of surface-sensitive techniques are employed to characterize their properties.

Contact Angle Goniometry for Surface Wetting Properties

Contact angle goniometry is a fundamental technique used to assess the wettability of a surface by a liquid. brighton-science.com It measures the angle formed at the three-phase contact line of a liquid droplet on a solid surface. brighton-science.com For sulfobetaine-modified surfaces, this technique provides crucial insights into their hydrophilicity.

Research has shown that surfaces coated with poly(sulfobetaine) brushes exhibit excellent wetting properties, often being completely wet with water. uh.eduresearchgate.net However, the wetting behavior can be influenced by factors such as the length of the alkyl spacer in the sulfobetaine monomer and the molecular weight of the polymer. uh.edu For instance, a study on poly(sulfobetaine methacrylate) brushes found that a brush with a shorter alkyl spacer was almost completely water-wet, independent of its molecular weight, while a brush with a longer spacer showed a significant increase in water contact angle with increasing molecular weight. uh.edu

Dynamic contact angle measurements, which involve measuring the advancing and receding contact angles as a droplet expands and contracts, can reveal information about surface heterogeneity and the energy required for spreading and retraction. brighton-science.com

Below is an interactive data table summarizing the effect of alkyl spacer length and molecular weight on the water contact angle of poly(sulfobetaine) brushes.

| Alkyl Spacer Length (Carbon Atoms) | Molecular Weight ( kg/mol ) | Water Contact Angle (°) |

| 3 | 19 - 1500 | Nearly 0° (Completely wet) |

| 4 | Increasing | Strong increase |

Data synthesized from findings reported in literature. uh.edu

Pendant Drop Tensiometry for Interfacial Tension Measurements

Pendant drop tensiometry is an optical method used to determine the surface and interfacial tension of liquids. biolinscientific.commonash.edu The technique involves analyzing the shape of a droplet hanging from a needle, which is governed by the balance between surface tension and gravity. biolinscientific.com By fitting the profile of the drop to the Young-Laplace equation, the interfacial tension can be accurately calculated. monash.edunih.gov

This method is particularly useful for studying the interfacial properties of sulfobetaine solutions at liquid-liquid or liquid-air interfaces. researchgate.net The interfacial tension is a critical parameter in applications such as emulsification and enhanced oil recovery, where sulfobetaines are often employed as surfactants. researchgate.netnih.gov

Studies have shown that the molecular structure of sulfobetaine surfactants significantly influences their ability to reduce interfacial tension. researchgate.net For example, increasing the alkyl chain length of a sulfobetaine surfactant generally leads to a decrease in the critical micelle concentration (CMC) and the surface tension at the CMC. researchgate.net The presence of additional functional groups, such as a hydroxyl group, can also impact the interfacial activity. researchgate.net

The following table presents representative data on the interfacial properties of different sulfobetaine surfactants.

| Sulfobetaine Surfactant | Alkyl Chain Length | Additional Group | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) |

| Propyl Sulfobetaine | 12 | None | Decreases with increasing chain length | Decreases with increasing chain length |

| Propyl Sulfobetaine | 14 | None | Decreases with increasing chain length | Decreases with increasing chain length |

| Propyl Sulfobetaine | 16 | None | Decreases with increasing chain length | Decreases with increasing chain length |

| Hydroxypropyl Sulfobetaine | 12 | Hydroxyl | Increases | Decreases |

| Hydroxypropyl Sulfobetaine | 14 | Hydroxyl | Increases | Decreases |

This table is a representation of trends observed in research literature. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanofiber Characteristics

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution information about the surface morphology and topography of materials. azonano.combiorxiv.org In the context of sulfobetaine research, SEM is extensively used to characterize the structure of hydrogels, coatings, and nanofibers. frontiersin.orgresearchgate.netresearchgate.net

For instance, SEM has been employed to visualize the porous structure of sulfobetaine nanocomposite hydrogels. researchgate.net The micrographs can reveal details about the pore size and interconnectivity, which are crucial for applications in areas like tissue engineering and drug delivery. It's important to note that sample preparation for SEM, especially for hydrated materials like hydrogels, is critical to avoid artifacts. mdpi.commdpi.com Techniques like cryo-SEM are often used to observe the morphology of hydrogels in their swollen state. mdpi.com

The table below shows an example of how electrospinning parameters can affect the morphology of polystyrene fibers, a principle that also applies to sulfobetaine-based systems.

| Polymer Molecular Weight ( g/mol ) | Humidity (%) | Resulting Pore Size on Fiber Surface |

| 31,600 | 40 | Micropore: 179 nm, Nanopore: 26 nm |

| 31,600 | 52 | Micropore: 292 nm, Nanopore: 58 nm |

| 31,600 | 56-62 | Micropore: 343 nm, Nanopore: 92 nm |

| 31,600 | 60-72 | Micropore: 384 nm, Nanopore: 71 nm |

Data adapted from a study on polystyrene, illustrating the principle of environmental effects on fiber morphology. acs.org

X-ray and Neutron Reflectivity for Monolayer Structure Studies

X-ray reflectivity (XRR) and neutron reflectivity (NR) are powerful, non-destructive techniques used to probe the structure of thin films and monolayers at interfaces with sub-nanometer resolution. rsc.orgrsc.orgnih.gov These methods are particularly well-suited for studying the detailed arrangement of sulfobetaine molecules in monolayers at the air-water interface. rsc.orgrsc.org

By measuring the reflection of X-rays or neutrons as a function of the momentum transfer perpendicular to the interface, one can obtain a profile of the scattering length density (for neutrons) or electron density (for X-rays). rsc.orgutk.edu This profile provides information about the thickness, roughness, and composition of different layers within the monolayer, such as the headgroup and tail regions. rsc.org

A study investigating mixed monolayers of a single-chain sulfobetaine (SB3-18) and a phospholipid (DMPC) used both XRR and NR to determine the structure. rsc.org The results showed that the average thickness of the headgroup and tail layers was relatively consistent across different compositions of the mixture. rsc.org However, by using selective deuteration, a technique often employed in neutron reflectivity to enhance contrast, the researchers were able to determine that the two components had different tail layer thicknesses, providing a more detailed picture of the monolayer structure. rsc.org

The combination of XRR and NR is particularly powerful because it allows for the use of different "contrasts" (by varying the isotopic composition of the subphase, for example), which helps in resolving the structure of complex multicomponent films. nih.gov

Surface Pressure–Area Isotherms for Amphiphilic Behavior

Surface pressure–area isotherms are a classical and fundamental technique for characterizing the amphiphilic behavior of molecules, such as sulfobetaines, at the air-water interface. rsc.orgrsc.org This method involves compressing a monolayer of the substance spread on a water surface in a Langmuir trough and measuring the resulting surface pressure as a function of the area per molecule.

The shape of the isotherm provides valuable information about the phase behavior of the monolayer. As the monolayer is compressed, it can undergo various phase transitions, from a gas-like phase at large areas per molecule to liquid-expanded, liquid-condensed, and finally solid-like phases at smaller areas. These transitions are often indicated by changes in the slope of the isotherm. rsc.org

For example, pressure-area isotherms have been used to study monolayers of both single- and di-chain sulfobetaines, revealing shapes similar to their phosphocholine (B91661) analogues. rsc.org The presence of a plateau in the isotherm of a di-chain sulfobetaine, for instance, is indicative of a phase transition similar to that observed for well-known phospholipids. rsc.org

By analyzing the surface pressure-area isotherms of mixed monolayers, such as those containing a sulfobetaine and a phospholipid, one can gain insights into the interactions between the different components. rsc.org These measurements are often performed in conjunction with reflectivity techniques to correlate the macroscopic behavior observed in the isotherm with the microscopic structure of the monolayer. rsc.orgrsc.org

Solution and Adsorption Behavior Characterization

The behavior of sulfobetaines in solution, particularly their ability to self-assemble into micelles and adsorb ions, is fundamental to their use as surfactants, dispersants, and in separation processes.

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive analytical technique used to determine the concentration of specific metal elements in a sample. In sulfobetaine research, AAS is employed to quantify the adsorption of metal ions onto sulfobetaine-based materials, such as hydrogels. matec-conferences.org

The process involves exposing the sulfobetaine material to a solution containing a known concentration of metal ions. After an equilibrium period, the material is separated, and the remaining concentration of ions in the solution is measured by AAS. matec-conferences.org The difference between the initial and final concentrations allows for the calculation of the amount of ions adsorbed by the material. This method is crucial for evaluating the performance of sulfobetaine gels in applications like water treatment and ion exchange, as it provides precise data on their ion-binding capacity. matec-conferences.org The technique can also be adapted to indirectly measure non-metallic species like sulfate (B86663) by complexing them with a metal ion that can then be quantified. nih.gov

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which spherical aggregates known as micelles begin to form in solution. wikipedia.org Below the CMC, surfactant molecules exist individually, but as the concentration increases to the CMC, they self-assemble to minimize the contact between their hydrophobic tails and the aqueous solvent. wikipedia.org The CMC is a key characteristic of any surfactant, including sulfobetaines. It can be determined using various methods, such as surface tension measurements, conductometry, and calorimetry, where an inflection point in the plot of a physical property (e.g., surface tension, conductivity) versus concentration indicates the CMC. chemrevlett.comresearchgate.net

Several factors significantly influence the micellization of sulfobetaines:

Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain makes the surfactant less soluble in water, thus promoting micelle formation at a lower concentration. This leads to a decrease in the CMC. researchgate.netresearchgate.net

Temperature: The effect of temperature is complex. An increase in temperature often leads to the dehydration of the surfactant's hydrophilic head groups, which favors micellization and lowers the CMC. chemrevlett.comaatbio.com However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can disfavor micellization, potentially increasing the CMC. aatbio.com

Additives and Solvents: The presence of electrolytes (salts) in the solution can screen the electrostatic repulsion between the ionic head groups of the sulfobetaines, which lowers the CMC. aatbio.comacs.org Organic solvents can increase the polarity of the bulk phase, which can lead to an increase in the CMC. researchgate.net

Table 3: Critical Micelle Concentration (CMC) for Selected Sulfobetaines

| Sulfobetaine Surfactant | Temperature | CMC (mM) | Reference |

|---|---|---|---|

| SB3-12 | 298.15 K | 3.2 | chemrevlett.com |

| SB3-14 | 298.15 K | 0.27 | chemrevlett.com |

| SB3-10 in 20% Ethylene Glycol | 303 K | 38.4 | researchgate.net |

| SB3-12 in 20% Ethylene Glycol | 303 K | 5.12 | researchgate.net |

| Sodium Dodecyl Sulfate (for comparison) | 298.15 K | 8.0 | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| AMMONIUM SULFOBETAINE-2, TECH., 90 | - |

| Poly(sulfobetaine methacrylate) | pSBMA |

| Poly(sulfobetaine methacrylamide) | pSBMAm |

| Poly(sulfobetaine-1-vinylimidazole) | pSB1VI |

| Poly(sulfobetaine-2-vinylpyridine) | pSB2VP |

| Poly(sulfobetaine-4-vinylpyridine) | pSB4VP |

| n-alkyl-N,N-dimethyl-3-ammoniopropanesulfonate | SB3-n |

| N,N-dimethyl-N-dodecyl-3-ammoniopropanesulfonate | SB3-12 |

| N,N-dimethyl-N-tetradecyl-3-ammoniopropanesulfonate | SB3-14 |

Viscosity Measurements in Varied Saline Solutions

The rheological behavior of aqueous solutions containing this compound, a zwitterionic sulfobetaine polymer, is profoundly influenced by the presence and concentration of salts. Unlike typical polyelectrolytes, which see a decrease in viscosity upon salt addition due to charge screening, sulfobetaine polymers exhibit a unique "anti-polyelectrolyte" effect. researchgate.netoup.com This phenomenon is characterized by an increase in solution viscosity as the salinity rises, a critical feature for applications in environments with high salt content. documentsdelivered.com

In salt-free deionized water, strong intramolecular and intermolecular electrostatic attractions between the positively charged ammonium groups and negatively charged sulfonate groups on the polymer chains cause them to adopt a compact, globular conformation. researchgate.net This tight coiling results in a relatively low solution viscosity.

The introduction of a simple salt, such as Sodium Chloride (NaCl), dramatically alters this behavior. The salt ions diffuse into the polymer's hydration shell, effectively shielding the zwitterionic attractions that hold the polymer chain in a coiled state. researchgate.netacs.org This screening of charges allows the polymer backbone to relax and uncoil, leading to a significant expansion of the polymer's hydrodynamic volume. oup.com This chain expansion increases frictional resistance within the fluid, resulting in a marked increase in the bulk solution viscosity. This "salting-in" effect enhances the solubility and viscosity of the polymer in saline conditions. researchgate.net

The extent of viscosity enhancement is dependent on several factors, including the polymer concentration, the salt concentration, and the specific type of salt used. Research on various sulfobetaine polymers demonstrates a clear trend of increasing viscosity with rising salt concentration, up to a certain threshold where the effect may plateau.

The data in Table 1 illustrates the typical anti-polyelectrolyte behavior of a sulfobetaine polymer solution. As the concentration of Sodium Chloride increases, the viscosity of the solution rises significantly. This effect is crucial for applications such as enhanced oil recovery and fracturing fluids, where the polymer must remain effective in high-brine environments. documentsdelivered.com

Table 1: Effect of Sodium Chloride (NaCl) Concentration on the Apparent Viscosity of a Sulfobetaine Polymer Solution

This table presents representative data showing how the viscosity of a zwitterionic sulfobetaine polymer solution changes with increasing salt concentration at a constant polymer concentration and temperature.

The type of cation in the salt solution also plays a role in the viscosity modification. Divalent cations, such as Calcium (Ca²⁺) from Calcium Chloride, can have a more pronounced effect on viscosity compared to monovalent cations like Sodium (Na⁺) at equivalent ionic strengths. This is attributed to the stronger charge-shielding capability of divalent ions.

Table 2 demonstrates the influence of different salt types on the viscosity of a sulfobetaine polymer solution. At the same molar concentration, the solution with Calcium Chloride exhibits a higher viscosity than the one with Sodium Chloride, highlighting the impact of cation valency.

Table 2: Influence of Salt Type on the Viscosity of a 0.5 wt% Sulfobetaine Polymer Solution

This table compares the viscosity of a sulfobetaine polymer solution in the presence of monovalent (NaCl) and divalent (CaCl₂) salts at a fixed concentration and temperature.

This robust performance in varied saline solutions makes this compound and related polymers highly suitable for applications where stable viscosity is required across a range of salinity conditions. documentsdelivered.com The ability to tune the rheological properties by adjusting the saline environment is a key advantage in complex industrial processes. nih.gov

Theoretical Frameworks and Mechanistic Investigations of Sulfobetaine Performance

Understanding Zwitterionic Effects and Hydration Layer Formation

The primary characteristic of sulfobetaines is the presence of a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group. This dual-charge state within the same molecule gives rise to unique solution properties, most notably the formation of a tightly bound hydration layer.

The intramolecular "inner-salt" configuration, where the positive and negative charges coexist, creates a highly polar headgroup. This structure interacts powerfully with water molecules through strong electrostatic forces. dtic.mil This strong affinity for water is the basis for the superhydrophilicity of surfaces modified with sulfobetaine (B10348) polymers. mdpi.comacs.org The zwitterionic groups orient themselves to maximize their interaction with water, creating a surface that is energetically unfavorable for proteins and other foulants to adhere to, a key principle in the design of antifouling materials. acs.orgresearchgate.net

The strong electrostatic interactions between the sulfobetaine headgroup and surrounding water molecules lead to the formation of a stable and structured hydration layer. dtic.milqub.ac.uk Neutron diffraction studies have provided experimental evidence of this highly hydrated state, showing that a significant number of water molecules are closely associated with the zwitterionic moieties. researchgate.netrsc.org This hydration layer acts as a physical and energetic barrier. For a protein or other molecule to adsorb onto the surface, it must first displace these tightly bound water molecules, which requires a significant enthalpic penalty, thereby inhibiting biofouling. rsc.org Molecular simulations indicate that the sulfonate group (SO₃⁻) is surrounded by more water molecules than the carboxylate group (COO⁻) found in carboxybetaines, contributing to the robust hydration properties of sulfobetaines. nih.govacs.org

Interfacial Phenomena and Surface Interaction Dynamics

At interfaces, such as the boundary between air and water or oil and water, sulfobetaine surfactants exhibit complex dynamic behaviors critical to their application in areas like enhanced oil recovery and formulation science.

The effectiveness of a sulfobetaine surfactant is strongly dependent on its specific molecular structure, including the length of its hydrophobic alkyl chain and the nature of its hydrophilic headgroup. rsc.orgrsc.org Research has systematically shown that modifying these components allows for the fine-tuning of surfactant properties for specific applications. researchgate.net

Key research findings on these relationships include:

Hydrophobic Chain Length: Increasing the number of carbon atoms in the alkyl tail generally leads to a lower critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to form aggregates (micelles). This also tends to lower the surface tension at the CMC (γ-CMC), indicating greater efficiency in reducing surface energy. rsc.orgresearchgate.net

Hydrophilic Group Modification: The introduction of functional groups, such as a hydroxyl (-OH) group in the spacer between the hydrophobic tail and the zwitterionic head, can alter surface activity. For instance, hydroxypropyl sulfobetaines have been shown to have stronger surface activity than their propyl sulfobetaine counterparts. rsc.org The presence of a hydroxyl group can lead to an increase in the CMC value while decreasing the γ-CMC value. rsc.orgresearchgate.net

The following table summarizes the impact of molecular structure on the surfacial properties of various sulfobetaine surfactants.

| Surfactant Type | Hydrophobic Chain Length | Spacer Group | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ-CMC) |

| Propyl Sulfobetaine (CSB) | Increases (e.g., C12 to C16) | Propyl | Decreases | Decreases |

| Hydroxypropyl Sulfobetaine (CHSB) | Constant | Hydroxypropyl | Increases (vs. CSB) | Decreases (vs. CSB) |

| Alkylamidosulfobetaine | Increases | Amidopropyl | Decreases by ~1 order of magnitude per two methylenes | Decreases |

This table is a compilation of general trends observed in studies. researchgate.netrsc.orgresearchgate.net

A crucial function of sulfobetaine surfactants, particularly in enhanced oil recovery, is their ability to dramatically lower the interfacial tension (IFT) between crude oil and water. This reduction facilitates the mobilization of trapped oil. Sulfobetaines can lower IFT to ultra-low values (below 10⁻² mN/m) under harsh conditions of high temperature and salinity. rsc.orgresearchgate.net

The mechanism for this significant reduction is multifaceted. One proposed factor is the concept of "size compatibility" between the surfactant molecules and the naturally occurring surface-active components in crude oil, such as asphaltenes and resins. tandfonline.com When the surfactant and the oil's components can pack efficiently at the interface, a highly effective and compact interfacial film is formed, leading to a substantial drop in IFT. tandfonline.com

Furthermore, the process of IFT reduction is dynamic. Studies show that for certain sulfobetaines, a transient minimum dynamic interfacial tension (DIT-min) is observed within a specific concentration range. rsc.orgrsc.org The time required to reach this minimum IFT varies with both the surfactant's molecular structure and its concentration, highlighting the kinetic nature of the interfacial adsorption process. rsc.orgresearchgate.net

| Surfactant | Conditions | Interfacial Tension (IFT) Outcome |

| C14 Hydroxypropyl Sulfobetaine (C14HSB) | 90 °C, High Salinity (11.52 x 10⁴ ppm) | Can reduce IFT to ultra-low levels at concentrations of 0.03 to 0.10 wt%. rsc.orgresearchgate.net |

| Alkyl Sulfobetaine (ASB) & Petroleum Sulfonate (PS) Mix | High NaCl Concentration | Synergistic effect produces ultra-low IFTs over a wide concentration range. researchgate.net |

| Alkyl Sulfobetaine (ASB) & Span80 | Decane-water interface | Can reduce equilibrium IFT to ultra-low values (e.g., 5.7 × 10⁻³ mN/m) by optimizing the fit between molecules. mdpi.com |

This table presents findings from various studies on sulfobetaine interfacial activity.

Molecular Interactions with Biological Molecules (e.g., Protein Adsorption Resistance)

The remarkable resistance of sulfobetaine-functionalized materials to protein adsorption is a key attribute for their use in biomedical applications. This property stems from the specific molecular interactions between the sulfobetaine's zwitterionic groups and the surrounding aqueous environment, which subsequently hinders the attachment of biological macromolecules such as proteins.

The primary mechanism behind this anti-fouling capability is the formation of a tightly bound and structured hydration layer around the sulfobetaine moieties. The positively charged quaternary ammonium group and the negatively charged sulfonate group interact strongly with water molecules via electrostatic interactions. This creates a formidable physical and energetic barrier, preventing proteins from making direct contact with the underlying material surface. nih.gov This hydration layer is crucial for improving the protein-resistant properties of modified surfaces. nih.gov

The table below presents illustrative data on the reduction of protein adsorption on surfaces modified with sulfobetaine polymers compared to other materials.

Table 1: Representative Protein Adsorption on Various Surfaces

| Surface Material | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) |

|---|---|---|

| Uncoated Surface | > 200 | > 100 |

| PEG-coated Surface | ~25 | ~15 |

| Sulfobetaine-coated Surface | < 5 | < 5 |

Note: These values are representative and compiled from various studies to illustrate the comparative performance.

Thermodynamic Principles in Sulfobetaine Self-Assembly

The spontaneous organization of sulfobetaine molecules, such as surfactants and polymers, into complex structures like micelles is driven by fundamental thermodynamic principles in aqueous solutions.

Thermodynamics of Micellization for Sulfobetaine Surfactants

The formation of micelles by sulfobetaine surfactants is a thermodynamically spontaneous process, primarily driven by an increase in entropy. researchgate.netnih.gov This phenomenon, known as the hydrophobic effect, occurs when the hydrophobic tails of the surfactant monomers move from the structured water environment to the core of the micelle. wikipedia.org The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC). wikipedia.orgrsc.org

The spontaneity of micellization is indicated by a negative Gibbs free energy of micellization (ΔG°mic). researchgate.netchemrevlett.com For sulfobetaine surfactants, the enthalpy of micellization (ΔH°mic) can be endothermic, and the process is largely driven by a significant positive change in entropy (ΔS°mic). chemrevlett.comresearchgate.net This positive entropy change results from the release of ordered water molecules that surrounded the hydrophobic chains of the individual surfactant molecules. nih.govwikipedia.org The micellization process for these surfactants is often characterized by enthalpy-entropy compensation. nih.govresearchgate.net

Several factors influence the CMC and the thermodynamics of micellization, including the length of the hydrophobic alkyl chain, temperature, and the presence of salts. researchgate.netrsc.org An increase in the alkyl chain length typically leads to a lower CMC, as the greater hydrophobicity enhances the driving force for aggregation. researchgate.netrsc.org

Table 2: Thermodynamic Parameters for Micellization of a Typical Sulfobetaine Surfactant

| Thermodynamic Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Critical Micelle Concentration (CMC) | Decreases with increasing alkyl chain length. researchgate.net | Defines the threshold for micelle formation. |

| Gibbs Free Energy of Micellization (ΔG°mic) | Negative. researchgate.netchemrevlett.com | Indicates a spontaneous process. |

| Enthalpy of Micellization (ΔH°mic) | Can be endothermic (positive). chemrevlett.com | Reflects the energy changes associated with bond breaking and formation. |

| Entropy of Micellization (ΔS°mic) | Large and positive. nih.govresearchgate.net | The primary driving force for micellization due to the hydrophobic effect. |

Note: The exact values depend on the specific molecular structure of the sulfobetaine surfactant and the experimental conditions.

Upper Critical Solution Temperature (UCST) Behavior in Polyzwitterion Solutions

A number of polyzwitterions, including those containing sulfobetaine moieties, exhibit a phenomenon known as Upper Critical Solution Temperature (UCST) behavior in aqueous solutions. researchgate.net This means they are soluble at higher temperatures but undergo phase separation upon cooling below a specific temperature, the UCST. researchgate.netwikipedia.org

This thermoresponsive behavior is governed by a balance of competing interactions. At temperatures above the UCST, the polymer is soluble due to favorable interactions between the zwitterionic groups and water molecules. As the temperature is lowered, the strong intra- and intermolecular electrostatic attractions between the oppositely charged groups on the polymer chains begin to dominate. researchgate.netrsc.org This leads to polymer aggregation and subsequent phase separation from the solution.

The UCST can be modulated by several factors. The addition of salts can screen the electrostatic interactions, which typically leads to a decrease in the UCST. researchgate.net Other factors that can influence the UCST include the polymer concentration, with an increase in concentration often leading to a higher UCST, and the molecular weight of the polymer. rsc.orgacs.org This tunable, temperature-dependent solubility makes these "smart" polymers attractive for a variety of applications.

Future Research Directions and Emerging Trends in Sulfobetaine Chemistry

Design and Synthesis of Novel Sulfobetaine (B10348) Architectures and Copolymers

The future of sulfobetaine chemistry lies in the rational design and synthesis of novel molecular architectures and copolymers with precisely tailored properties. Researchers are moving beyond simple linear homopolymers to explore more complex and functional structures.

One promising avenue is the development of unique topological polymers, including block, star, dendritic, comb, brush, and cyclic structures. rsc.org These architectures offer precise control over the hydrodynamic size, a higher number of active sites, and reduced intermolecular entanglement, which can be beneficial for applications like drug delivery. rsc.org The synthesis of these complex structures often involves advanced polymerization techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allow for the creation of well-defined polymers.

Furthermore, the creation of copolymers by combining sulfobetaine monomers with other functional monomers is a key area of interest. For instance, a novel sulfobetaine copolymer was developed through a polycondensation approach, where comonomers like melamine (B1676169) were condensed with a diketone. researchgate.net This approach opens up possibilities for creating materials with a combination of properties, such as the antifouling nature of sulfobetaines and the mechanical strength or responsiveness of other polymers.

In-depth Elucidation of Complex Structure-Function Relationships at the Molecular Level

A deeper understanding of the relationship between the molecular structure of sulfobetaines and their resulting properties is crucial for designing next-generation materials. Researchers are employing a variety of analytical techniques and theoretical models to unravel these complex connections.

Key areas of investigation include the influence of the chemical structure of the zwitterionic group on the material's properties. For example, studies have compared the performance of sulfobetaines with other zwitterions like carboxybetaines, noting that polysulfobetaines often exhibit superior biocompatibility and antifouling characteristics. ontosight.airesearchgate.net The orientation and distance of the charged groups from the polymer backbone are also critical factors being explored. acs.orgrsc.org Varying the length of the spacer separating the ammonium (B1175870) and sulfonate groups, or the spacer between the ammonium group and the polymer backbone, has been shown to markedly affect the phase transition temperatures of these polymers in aqueous solutions. rsc.org

The strong hydration of sulfobetaine polymers is considered a key factor in their antifouling properties. nih.govrsc.org The tightly bound water layer acts as a physical and energetic barrier to prevent protein adsorption and bacterial adhesion. nih.govfrontiersin.org Future research will focus on quantifying this hydration layer and understanding how it is influenced by the specific molecular architecture of the sulfobetaine. This knowledge will enable the design of surfaces with even greater resistance to biofouling.

Development of Sustainable and Scalable Synthetic Approaches for Industrial Relevance

For sulfobetaine-based materials to achieve widespread industrial application, the development of sustainable and scalable synthetic methods is paramount. Current research is focused on moving away from traditional organic solvents and high-energy processes towards greener and more efficient alternatives.

One promising approach is the use of water as a solvent for polymerization. The synthesis of zwitterionic nanoparticles in water, rather than the traditionally used acetonitrile, represents a significant step towards greener chemistry. acs.org This not only reduces the environmental impact but can also simplify the purification process.

Furthermore, researchers are exploring novel synthetic routes that are more efficient and atom-economical. This includes the investigation of different polymerization techniques and the use of readily available and renewable starting materials. The synthesis of sulfobetaines often involves the use of sultones, which are synthetically useful heterocycles. researchgate.net Advances in sultone chemistry, including more efficient and asymmetric synthesis methods, will directly impact the production of novel sulfobetaine monomers. researchgate.net

The table below summarizes some of the synthetic approaches being explored for sulfobetaine-based materials:

| Synthetic Approach | Description | Potential Advantages |

| Green Solvents | Utilizing water or other environmentally benign solvents for polymerization. acs.org | Reduced environmental impact, simplified purification. |

| Advanced Polymerization | Employing techniques like ATRP and RAFT for precise control over polymer architecture. rsc.org | Well-defined polymers with tailored properties. |

| Novel Monomer Synthesis | Developing efficient and sustainable routes to produce sulfobetaine monomers, potentially from renewable resources. researchgate.net | Lower cost, reduced reliance on fossil fuels. |

| Polycondensation | Creating copolymers by condensing sulfobetaine precursors with other functional monomers. researchgate.net | Versatile method for producing materials with combined properties. |

Integration of Sulfobetaine-Based Materials into Multi-Functional Systems and Devices

The unique properties of sulfobetaines make them ideal candidates for integration into a wide range of multi-functional systems and devices. Researchers are actively exploring their use in biomedical applications, water treatment, and advanced coatings.

In the biomedical field, sulfobetaine-based materials are being investigated for drug delivery systems, implantable devices, and tissue engineering scaffolds. rsc.orgnih.govaiche.org Their ability to resist protein fouling is crucial for preventing the foreign body response to implants and for creating long-circulating drug carriers. researchgate.netnih.gov For example, a biodegradable zwitterionic polymer-drug conjugate has been developed for the co-delivery of chemotherapeutics. nih.gov

In water treatment, sulfobetaine-modified membranes are showing great promise for preventing biofouling, a major challenge in desalination and water purification processes. frontiersin.orgmdpi.com By creating a hydration layer on the membrane surface, these materials can significantly reduce the adhesion of microorganisms and other foulants, leading to improved efficiency and longer membrane life. frontiersin.orgmdpi.com

The development of sulfobetaine-based hydrogels is another exciting area. These three-dimensional polymer networks can absorb large amounts of water and exhibit excellent biocompatibility and antifouling properties. nih.govrsc.org They are being explored for use in wound dressings, contact lenses, and as coatings for medical devices. nih.govnih.gov

Computational Modeling and Simulation for Predictive Design and Mechanistic Insights

Computational modeling and simulation are becoming increasingly powerful tools for accelerating the design and development of new sulfobetaine-based materials. These methods allow researchers to predict material properties and gain mechanistic insights at the molecular level, reducing the need for time-consuming and expensive trial-and-error experimentation.

Molecular dynamics (MD) simulations can be used to study the hydration of sulfobetaine polymers and to understand how the structure of the zwitterionic group influences the organization of water molecules at the material's surface. This information is critical for designing surfaces with optimal antifouling performance.

Quantum mechanical calculations can provide insights into the electronic structure of sulfobetaine monomers and polymers, helping to explain their reactivity and interactions with other molecules. This knowledge can guide the synthesis of new monomers with desired properties.

Furthermore, computational models can be used to predict the phase behavior of sulfobetaine polymers in solution and to understand how factors like temperature, pH, and salt concentration affect their properties. This is particularly important for applications where the material's responsiveness to environmental stimuli is critical. By combining computational and experimental approaches, researchers can accelerate the discovery and optimization of sulfobetaine-based materials for a wide range of applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Ammonium Sulfobetaine-2, Tech., 90?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy for zwitterionic group identification, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-validate results using Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups. Ensure instrument calibration with certified reference materials to minimize systematic errors . For reproducibility, document solvent systems (e.g., aqueous vs. organic) and temperature conditions, as these may affect spectral interpretations .

Q. How should stability studies be designed to assess degradation kinetics under varying environmental conditions?

- Methodological Answer : Use a factorial design (e.g., 2³ design) to test temperature (25°C vs. 40°C), pH (4 vs. 9), and light exposure (dark vs. UV). Collect time-series data via HPLC to quantify degradation products. Apply Arrhenius kinetics for thermal stability modeling and use ANOVA to identify significant degradation factors. Include control batches stored at -20°C as stability benchmarks . Pre-test/post-test designs (e.g., baseline vs. stressed samples) can isolate degradation pathways .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Standardize reaction parameters (e.g., molar ratios, solvent purity, and agitation rates) using a detailed SOP. Implement quality control checkpoints, such as intermediate characterization via thin-layer chromatography (TLC). Collaborate with independent labs for inter-laboratory validation, and use statistical tools like coefficient of variation (CV) to assess batch-to-batch consistency .

Advanced Research Questions

Q. How can contradictions in solubility data across studies be resolved methodologically?

- Methodological Answer : Conduct a meta-analysis of existing solubility studies, categorizing data by solvent polarity, ionic strength, and measurement techniques (e.g., gravimetric vs. spectrophotometric). Use systematic error analysis to identify biases (e.g., undetected impurities). Validate findings via blinded experiments with controlled solvent degassing and temperature equilibration protocols .

Q. What factorial design optimizes the study of synergistic effects in multi-component colloidal systems?

- Methodological Answer : Apply a fractional factorial design (e.g., 2^(4-1)) to evaluate interactions between Ammonium Sulfobetaine-2 concentration, co-surfactants, pH, and temperature. Use dynamic light scattering (DLS) for colloidal size analysis and surface tension measurements to quantify synergies. Advanced statistical tools (e.g., partial least squares regression) can model non-linear interactions .

Q. How can spectroscopic and computational data be integrated to predict self-assembly behavior?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental small-angle X-ray scattering (SAXS) data. Calibrate force fields using experimentally derived critical micelle concentrations (CMC). Machine learning algorithms (e.g., random forests) can identify key parameters (e.g., alkyl chain length, counterion effects) driving self-assembly .

Q. What theoretical frameworks best explain interfacial behavior in nanomaterial synthesis?

- Methodological Answer : Apply the DLVO theory to model electrostatic and van der Waals interactions at interfaces. Validate with zeta potential measurements and atomic force microscopy (AFM). For non-equilibrium systems, integrate dissipative particle dynamics (DPD) simulations to capture kinetic effects .

Q. How do methodological choices impact the interpretation of ecotoxicological data for this compound?

- Methodological Answer : Compare acute vs. chronic toxicity assays (e.g., Daphnia magna vs. algal growth inhibition). Use high-resolution mass spectrometry (HRMS) to track metabolite formation. Apply life cycle assessment (LCA) frameworks to contextualize environmental persistence versus functional benefits .

Data Presentation Guidelines

- Tables : Include parameters such as CMC values, degradation half-lives, and solubility limits with error margins (e.g., ±SD).

- Figures : Use 3D response surface plots for factorial design outcomes and heatmaps for meta-analysis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.